A1 Receptor Affinity: DPSPX vs. DPCPX and SPIIBX in Rat Neuromuscular Junction
DPSPX demonstrates a Ki of 38 nM for the presynaptic A1 adenosine receptor in rat neuromuscular junction preparations. This affinity is approximately 72-fold lower than that of the highly selective A1 antagonist DPCPX (Ki = 0.53 nM) but is 10.6-fold higher than that of another 8-sulfophenyl xanthine analog, SPIIBX (Ki = 404 nM) [1]. This places DPSPX in an intermediate affinity tier, suitable for studies where ultra-high affinity may not be desired and where moderate, reversible antagonism is beneficial.
| Evidence Dimension | A1 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 38 nM |
| Comparator Or Baseline | DPCPX (Ki = 0.53 nM); SPIIBX (Ki = 404 nM); CHC (Ki = 41 nM) |
| Quantified Difference | DPSPX is ~72-fold less potent than DPCPX and ~10.6-fold more potent than SPIIBX |
| Conditions | Rat phrenic nerve-hemidiaphragm preparation; functional antagonism of 2-chloroadenosine-induced twitch inhibition |
Why This Matters
This quantitative affinity data allows researchers to select DPSPX when an antagonist with moderate A1 affinity is required, avoiding the extremely high affinity and potential for irreversible or slowly reversible binding associated with DPCPX, which could complicate washout experiments or dose-response analyses.
- [1] Lobo, M. G., et al. (1997). On the high affinity of 8-cyclohexylcaffeine for the presynaptic inhibitory adenosine receptor present in rat motor nerve terminals. Pharmacology & Toxicology, 80(6), 295-300. View Source
